Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] Among its many halogenated derivatives, 2-Amino-3,5-dibromopyrazine has emerged as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents.[1][2] Its unique electronic and structural features, conferred by the amino group and two bromine atoms, provide a reactive handle for a variety of chemical transformations, leading to derivatives with significant potential in oncology and infectious diseases.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 2-Amino-3,5-dibromopyrazine derivatives. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Strategic Importance of the 2-Amino-3,5-dibromopyrazine Core
The 2-Amino-3,5-dibromopyrazine molecule is not merely a synthetic intermediate but a strategic starting point for the development of targeted therapies. The electron-donating amino group and the electron-withdrawing bromine atoms create a unique chemical environment that influences the molecule's reactivity and its ability to interact with biological targets. The bromine atoms, in particular, serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the construction of diverse chemical libraries.[1] This synthetic tractability is a key reason for its prominence in drug discovery programs.
Synthesis of the Core Scaffold: 2-Amino-3,5-dibromopyrazine
The reliable and high-yielding synthesis of the 2-Amino-3,5-dibromopyrazine core is paramount for its use in drug discovery. The most common and efficient method involves the bromination of 2-aminopyrazine.
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine using N-Bromosuccinimide (NBS) [4]
This protocol offers a safer and often higher-yielding alternative to using elemental bromine.
Materials:
Procedure:
-
In a 500 mL reaction flask, dissolve 9.5 g (0.1 mol) of 2-aminopyrazine in 200 mL of dimethyl sulfoxide (DMSO) with stirring.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add 42.9 g (0.24 mol) of N-Bromosuccinimide (NBS) to the cooled solution in portions, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.
-
Collect the resulting yellow solid by filtration and dry thoroughly.
-
For purification, recrystallize the crude product from chloroform to obtain pure 2-Amino-3,5-dibromopyrazine as a light yellow powder.
Expected Yield: Approximately 76.4%[4]
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is a safer and more convenient source of electrophilic bromine compared to liquid bromine, which is highly corrosive and volatile.
-
DMSO as Solvent: DMSO is an excellent solvent for both 2-aminopyrazine and NBS, facilitating a homogeneous reaction mixture.
-
Low-Temperature Addition: The initial low temperature helps to control the exothermic nature of the bromination reaction and minimize the formation of side products.
-
Ice Water Precipitation: Pouring the reaction mixture into ice water effectively precipitates the less polar product while keeping any unreacted starting materials or polar byproducts in solution.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research highlights the potential of 2-Amino-3,5-dibromopyrazine derivatives as potent anticancer agents.[1][5] The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6]
Kinase Inhibition: A Primary Anticancer Mechanism
The 2-aminopyrazine scaffold has been identified as a key pharmacophore in the design of various kinase inhibitors.[7] Derivatives of 2-Amino-3,5-dibromopyrazine have shown promise as inhibitors of several important oncogenic kinases, including Rho-associated coiled-coil containing protein kinases (ROCK) and Aurora kinases.
The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton and is implicated in cancer cell proliferation, migration, and invasion.[1] 2-Amino-3,5-dibromopyrazine serves as a key intermediate in the synthesis of potent and selective ROCK inhibitors.[1]
graph "ROCK_Signaling_Pathway" {
layout=dot;
rankdir="TB";
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
RhoA [label="Active RhoA-GTP", fillcolor="#F1F3F4"];
ROCK [label="ROCK", fillcolor="#F1F3F4"];
MLC_Phosphatase [label="Myosin Light Chain\nPhosphatase", fillcolor="#F1F3F4"];
MLC [label="Myosin Light Chain (MLC)", fillcolor="#F1F3F4"];
pMLC [label="Phosphorylated MLC", fillcolor="#FBBC05"];
Contraction [label="Actin-Myosin Contraction\n(Cell Proliferation, Migration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibitor [label="2-Amino-3,5-dibromopyrazine\nDerivative (ROCK Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
RhoA -> ROCK [label="Activates"];
ROCK -> MLC_Phosphatase [label="Inhibits"];
ROCK -> MLC [label="Phosphorylates"];
MLC_Phosphatase -> pMLC [label="Dephosphorylates"];
pMLC -> Contraction;
Inhibitor -> ROCK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
}
Caption: Simplified Rho/ROCK signaling pathway and its inhibition by 2-Amino-3,5-dibromopyrazine derivatives.
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[8] Certain 3,5-disubstituted-2-aminopyrazines have been shown to be potent inhibitors of Aurora A and B kinases.[9]
Quantitative Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine | 12b | Hep-2 (Laryngeal) | 11 | [10] |
| HepG2 (Hepatocellular) | 13 | [10] |
| MCF-7 (Breast) | 11 | [10] |
| A375 (Melanoma) | 11 | [10] |
| 2-Aminopyrazine Derivative | 3e | H1975 (Lung) | 11.84 ± 0.83 | [5] |
| MDA-MB-231 (Breast) | 5.66 ± 2.39 | [5] |
| 3,5-Disubstituted-2-aminopyrazine | 12Aj | U38 (Glioma) | 11.5 ± 3.2 | [9] |
| HeLa (Cervical) | 1.34 ± 0.23 | [9] |
| HepG2 (Hepatocellular) | 7.30 ± 1.56 | [9] |
| LoVo (Colon) | 1.64 ± 0.48 | [9] |
Experimental Protocols for Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
graph "MTT_Assay_Workflow" {
layout=dot;
rankdir="TB";
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Seed [label="Seed cancer cells in a\n96-well plate"];
Treat [label="Treat cells with various\nconcentrations of the\n2-aminopyrazine derivative"];
Incubate_Treat [label="Incubate for 24-72 hours"];
Add_MTT [label="Add MTT solution to each well"];
Incubate_MTT [label="Incubate for 3-4 hours\n(Formazan crystal formation)"];
Solubilize [label="Add DMSO to dissolve\nformazan crystals"];
Read [label="Measure absorbance at 570 nm"];
Analyze [label="Calculate cell viability and IC50"];
// Edges
Seed -> Treat;
Treat -> Incubate_Treat;
Incubate_Treat -> Add_MTT;
Add_MTT -> Incubate_MTT;
Incubate_MTT -> Solubilize;
Solubilize -> Read;
Read -> Analyze;
}
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well microplates
-
2-Amino-3,5-dibromopyrazine derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)[11]
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the pyrazine derivative test compounds in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[11]
-
Incubate the plate for an additional 24-72 hours.[11]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[12]
-
Read the absorbance at 590 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Causality of Experimental Choices:
-
MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
DMSO for Solubilization: DMSO is a powerful solvent that effectively dissolves the water-insoluble formazan crystals, allowing for accurate spectrophotometric quantification.
-
Serum-Free Medium during MTT incubation: Serum can contain enzymes that may non-specifically reduce MTT, leading to a false-positive signal.
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
2-Amino-3,5-dibromopyrazine derivative test compounds
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a microplate, add the recombinant kinase and its specific substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
Causality of Experimental Choices:
-
Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is specific to the target enzyme.
-
ATP: ATP is the phosphate donor for the phosphorylation reaction catalyzed by kinases.
-
Specific Substrate: The use of a specific substrate allows for the measurement of the activity of the target kinase.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi, offering a new avenue for antimicrobial drug discovery.[14][15]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazine derivatives are still under investigation, but several potential targets have been identified. Some halogenated pyrazine derivatives are thought to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.[5] Other proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways.[16] Halogenation of the pyrazine ring can enhance the antimicrobial and antibiofilm activities of these compounds.[16]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of pyrazine derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Pyrazine-Based Chalcone | 5 | Bacillus subtilis | < 0.008 | [14] |
| Staphylococcus aureus | < 0.008 | [14] |
| Streptococcus pyogenes | < 0.008 | [14] |
| Escherichia coli | < 0.008 | [14] |
| Klebsiella aerogenes | < 0.008 | [14] |
| Salmonella typhimurium | < 0.008 | [14] |
| Pyrazine-2-Carboxylic Acid Derivative | P4 | Candida albicans | 3.125 | [16] |
| P10 | Candida albicans | 3.125 | [16] |
| P3, P4, P7, P9 | Escherichia coli | 50 | [16] |
| P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [16] |
Experimental Protocols for Antimicrobial Activity Assessment
This is a quantitative method to determine the MIC of an antimicrobial agent.
graph "Broth_Microdilution_Workflow" {
layout=dot;
rankdir="TB";
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Prepare_Dilutions [label="Prepare serial dilutions of the\n2-aminopyrazine derivative\nin a 96-well plate"];
Inoculate [label="Inoculate each well with a\nstandardized bacterial or\nfungal suspension"];
Incubate [label="Incubate the plate at an\nappropriate temperature\nfor 18-24 hours"];
Determine_MIC [label="Determine the MIC as the\nlowest concentration with\nno visible growth"];
// Edges
Prepare_Dilutions -> Inoculate;
Inoculate -> Incubate;
Incubate -> Determine_MIC;
}
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strain of interest
-
96-well microplates
-
2-Amino-3,5-dibromopyrazine derivative test compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. Alternatively, the absorbance can be read using a microplate reader.
Causality of Experimental Choices:
-
Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.
-
Standardized Inoculum: Using a standardized number of microorganisms ensures the reproducibility and comparability of the results.
-
Growth and Sterility Controls: These controls are essential to validate the experiment, ensuring that the medium supports growth and that there is no contamination.
Conclusion and Future Directions
2-Amino-3,5-dibromopyrazine has proven to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, with mechanisms of action that target key cellular pathways. The synthetic accessibility of this core structure allows for extensive chemical modifications, providing a rich landscape for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. For anticancer applications, a deeper understanding of the specific kinase targets and the structure-activity relationships will be crucial for designing more potent and selective inhibitors. In the realm of antimicrobial discovery, further elucidation of the mechanisms of action will be vital for overcoming drug resistance. The development of derivatives with dual anticancer and antimicrobial activities could also represent an exciting new therapeutic strategy. As our understanding of the biological activities of 2-Amino-3,5-dibromopyrazine derivatives continues to grow, so too will their potential to address some of the most pressing challenges in human health.
References
[11] Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (2025). BenchChem.
[14] Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). Molecules, 21(11), 1453.
[17] Application Notes and Protocols for a Novel Kinase Inhibitor. (2025). BenchChem.
[5] Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2024). Bentham Science Publishers.
2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025).
[2] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). European Journal of Microbiology and Immunology, 14(2), 97-115.
[15] Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). PubMed.
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate.
[6] Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
[16] Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). International Journal of Molecular Sciences, 25(23), 14896.
[8] A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors. (2025). BenchChem.
[18] Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). Molecules, 29(20), 4734.
[12] MTT Assay Protocol. (n.d.).
[19] 2-Amino-3,5-dibromopyrazine. (n.d.). ChemicalBook.
[4] How to Synthesize 2-Amino-3,5-dibromopyrazine? (2024). Guidechem.
[10] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36454.
[20] Microbiology - Antimicrobial Resistance Learning Site. (n.d.).
[21] Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
[22] Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
[23] In vitro kinase assay. (2024). protocols.io.
[9] Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(5), 115351.
[24] Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry, 23(22), 7196-7206.
[3] 2-Amino-3,5-dibromopyrazine 97 24241-18-7. (n.d.).
[7] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2396341.
[25] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 295.
[26] Biochemical assays for kinase activity detection. (2025). Celtarys.
[27] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
[28] New Screening Approaches for Kinases. (n.d.). In Royal Society of Chemistry.
[13] MTT assay protocol. (n.d.). Abcam.
[29] Synthesis routes of Amino-3,5-dibromopyrazine. (n.d.). Benchchem.
[30] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36454.
[31] LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
[32] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online.
[33] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
[34] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017). ACS Infectious Diseases, 3(7), 524-532.
[35] Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). MDPI.
[36] Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents. (n.d.). PMC.
[37] Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). Molecules, 27(9), 2909.
[38] D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology, 11, 587374.
[39] 2-Amino-3,5-dibromopyrazine CAS 24241-18-7 100% factory price. (n.d.). SincereChemical.
[40] Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (n.d.). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-氨基-3,5-二溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 20. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchhub.com [researchhub.com]
- 23. protocols.io [protocols.io]
- 24. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. clyte.tech [clyte.tech]
- 28. books.rsc.org [books.rsc.org]
- 29. Synthesis routes of Amino-3,5-dibromopyrazine [benchchem.com]
- 30. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 31. woah.org [woah.org]
- 32. tandfonline.com [tandfonline.com]
- 33. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. discovery.researcher.life [discovery.researcher.life]
- 35. mdpi.com [mdpi.com]
- 36. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 39. sincerechemical.com [sincerechemical.com]
- 40. researchgate.net [researchgate.net]